Cilobradine hydrochloride
Overview
Description
These channels are crucial in regulating the rhythmic activity of cardiac pacemaker cells and spontaneously firing neurons . Cilobradine hydrochloride has been observed to possess pro-arrhythmic properties and is used primarily in scientific research to study its effects on various ionic currents in electrically excitable cells .
Preparation Methods
The synthesis of Cilobradine hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a benzazepinone structure . Industrial production methods would involve scaling up these reactions while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Cilobradine hydrochloride undergoes various chemical reactions, primarily involving its interaction with ionic currents in cells. It is known to inhibit hyperpolarization-activated cation current (Ih) and delayed-rectifier potassium current (IK(DR)) . The compound’s reactions are typically studied under controlled laboratory conditions using reagents that facilitate these interactions. Major products formed from these reactions include altered ionic currents and changes in cell membrane potentials .
Scientific Research Applications
Cilobradine hydrochloride is extensively used in scientific research to study its effects on HCN channels and related ionic currents. It has applications in:
Cardiology: Studying its effects on heart rate and arrhythmias.
Neuroscience: Investigating its impact on neuronal firing and synaptic plasticity.
Pharmacology: Understanding its potential as a therapeutic agent for conditions like angina and heart failure.
Electrophysiology: Examining its role in modulating ionic currents in various cell types.
Mechanism of Action
Cilobradine hydrochloride exerts its effects by blocking HCN channels, which are responsible for the hyperpolarization-activated cation current (Ih) in neurons and the related cardiac If channels . By inhibiting these channels, this compound reduces the spontaneous firing rate of pacemaker cells in the heart and neurons in the brain . This action is mediated through the binding of the compound to the HCN channels, altering their gating properties and reducing the flow of ions through these channels .
Comparison with Similar Compounds
Cilobradine hydrochloride is similar to other HCN channel blockers such as Zatebradine and Ivabradine . this compound is unique in its specific binding properties and its effects on both cardiac and neuronal HCN channels . Other similar compounds include:
Zatebradine: Another HCN channel blocker with similar effects on heart rate and neuronal activity.
Ivabradine: Primarily used for its heart rate-reducing properties in the treatment of angina.
This compound stands out due to its dual action on both cardiac and neuronal channels, making it a valuable tool in both cardiology and neuroscience research .
Properties
IUPAC Name |
3-[[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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